3-(Methoxymethyl)pyridin-2-amine
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Overview
Description
3-(Methoxymethyl)pyridin-2-amine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxymethyl group attached to the third position of the pyridine ring and an amino group at the second position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
This compound is a derivative of pyridin-2-amine, which is a class of compounds known for their wide range of biological activities . .
Biochemical Pathways
Pyridin-2-amine derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methoxymethyl)pyridin-2-amine are not well-studied. These properties are crucial in determining the bioavailability of a compound. Information on the pharmacokinetics of this compound would provide valuable insights into its potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. As a derivative of pyridin-2-amine, it may share similar biological effects. The specific effects of this compound at the molecular and cellular level remain to be elucidated .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . Understanding how these factors influence the action of this compound can provide valuable insights into its stability, efficacy, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(formyl)pyridin-2-amine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
3-Methylpyridin-2-amine: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and biological activity.
3-(Hydroxymethyl)pyridin-2-amine: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.
Uniqueness
3-(Methoxymethyl)pyridin-2-amine is unique due to the presence of both the methoxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(methoxymethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVQHBAAIVTLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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